molecular formula C12H16O2 B085114 Tert-butyl 4-methylbenzoate CAS No. 13756-42-8

Tert-butyl 4-methylbenzoate

Cat. No.: B085114
CAS No.: 13756-42-8
M. Wt: 192.25 g/mol
InChI Key: GRUSXPIAJWRLRQ-UHFFFAOYSA-N
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Description

    tert-butyl p-Toluate: has the chemical formula .

  • The compound consists of a p-methylbenzoate group (benzoic acid with a methyl group at the para position) attached to a tert-butyl (1,1-dimethylethyl) ester.
  • Preparation Methods

      Synthetic Routes: tert-butyl p-Toluate can be synthesized through esterification reactions. One common method involves the reaction of with in the presence of an acid catalyst.

      Reaction Conditions: The reaction typically occurs at elevated temperatures (around 100°C) and under reflux conditions.

      Industrial Production: While specific industrial methods may vary, large-scale production often involves continuous flow processes or batch reactions.

  • Chemical Reactions Analysis

      Reactivity: tert-butyl p-Toluate can undergo various reactions, including

      Common Reagents and Conditions: Acid or base-catalyzed hydrolysis, nucleophilic substitution reactions, and other transformations.

      Major Products: The hydrolysis product is p-toluic acid, while substitution reactions yield various derivatives.

  • Scientific Research Applications

      Chemistry: tert-butyl p-Toluate serves as a building block for the synthesis of more complex molecules.

      Biology: Researchers use it to modify biomolecules or study enzyme-catalyzed reactions.

      Medicine: It may find applications in drug development or as a reference compound.

      Industry: tert-butyl p-Toluate contributes to the production of pharmaceuticals and fine chemicals.

  • Mechanism of Action

    • As an intermediate, tert-butyl p-Toluate doesn’t exert direct effects. its derivatives may interact with biological targets.
    • Mechanisms depend on the specific derivatives formed from its reactions.
  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    Tert-butyl 4-methylbenzoate (TBMB) is an organic compound with significant biological activity, primarily recognized for its applications in the cosmetic and pharmaceutical industries. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

    Chemical Structure and Properties

    This compound has the molecular formula C12H16O2C_{12}H_{16}O_2 and a molecular weight of 192.25 g/mol. It is characterized by a tert-butyl group attached to the aromatic ring of 4-methylbenzoate. The compound is typically presented as a colorless liquid with a boiling point of approximately 122-124°C and a density of 0.995 g/mL at 25°C .

    1. Sunscreen Applications

    One of the most notable biological activities of TBMB is its role as a precursor in the synthesis of avobenzone, a widely used sunscreen agent. Avobenzone effectively absorbs UVA radiation, providing protection against sun-induced skin damage. The conversion process involves a condensation reaction with 4-methoxyacetophenone, resulting in avobenzone, which is incorporated into various personal care products .

    2. Antioxidant Properties

    Research indicates that TBMB derivatives exhibit antioxidant properties, which are crucial in preventing oxidative stress in biological systems. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cellular components from damage. For instance, methyl 3,5-di-tert-butyl-4-hydroxybenzoate, a derivative of TBMB, has been shown to inhibit oxidative degradation in polymers and enhance thermal stability .

    The biological activity of TBMB can be attributed to its structural features that allow it to interact with biological membranes and proteins. The hydrophobic tert-butyl group enhances membrane permeability, facilitating the compound's incorporation into lipid bilayers. This property is essential for its effectiveness as an antioxidant and sunscreen agent.

    Case Study 1: Sunscreen Efficacy

    A study conducted by researchers demonstrated the efficacy of avobenzone (derived from TBMB) in providing broad-spectrum UV protection. The study involved human volunteers applying sunscreen formulations containing avobenzone and measuring skin erythema after UV exposure. Results indicated significant protection against UVA-induced skin damage compared to formulations lacking avobenzone .

    Case Study 2: Antioxidant Activity in Plastics

    In another investigation, the antioxidant capabilities of methyl 3,5-di-tert-butyl-4-hydroxybenzoate were assessed in polymer matrices. The study revealed that incorporating this derivative significantly reduced oxidative degradation during thermal processing, enhancing the longevity and stability of plastic materials .

    Data Tables

    Property Value
    Molecular FormulaC12H16O2C_{12}H_{16}O_2
    Molecular Weight192.25 g/mol
    Boiling Point122-124°C
    Density0.995 g/mL
    Primary UseSunscreen Agent (Avobenzone)
    Biological Activity Description
    UV AbsorptionEffective against UVA rays
    AntioxidantNeutralizes free radicals
    Thermal Stability EnhancerImproves polymer longevity

    Properties

    IUPAC Name

    tert-butyl 4-methylbenzoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H16O2/c1-9-5-7-10(8-6-9)11(13)14-12(2,3)4/h5-8H,1-4H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GRUSXPIAJWRLRQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)C(=O)OC(C)(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H16O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20469690
    Record name tert-butyl 4-methylbenzoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20469690
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    192.25 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    13756-42-8
    Record name 1,1-Dimethylethyl 4-methylbenzoate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=13756-42-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name tert-butyl 4-methylbenzoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20469690
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    A 1 L three-neck flask fitted with a reflux condenser, rubber septum, addition funnel and argon inlet was charged with 200 ml of t-butanol. To the solution, n-butyl lithium (1.45N, 91.1 ml) was added dropwise using a water bath to prevent an excessive temperature rise. After stirring 30 minutes, the addition funnel was charged with p-toluoyl chloride, added dropwise. The reaction mixture was stirred overnight. At this point, the contents were transferred into a separatory funnel by using 250 ml of diethyl ether and the solution was washed with water (250 ml). The organic layer was then dried (MgSO4) and concentrated by rotary evaporation. The crude product, tert-butyl-4-toluate, was purified by fractional distillation.
    Quantity
    200 mL
    Type
    reactant
    Reaction Step One
    Quantity
    91.1 mL
    Type
    reactant
    Reaction Step Two
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three
    Quantity
    250 mL
    Type
    solvent
    Reaction Step Four

    Synthesis routes and methods II

    Procedure details

    37 g of tert-butanol and then 26 ml of pyridine are added to 39.04 g of p-toluoyl chloride and the reaction mixture is refluxed for 3 hours. After cooling, it is poured into water, extracted with AcOEt, washed with a 1N solution of HCl and then with a 5% solution of sodium hydrogencarbonate, dried over sodium sulfate and evaporated under vacuum. The residue is chromatographed on silica using hexane and then a hexane/DCM mixture (80/20; v/v) as the eluent to give 38.9 g of the expected product, which is used as such in the next step.
    Quantity
    37 g
    Type
    reactant
    Reaction Step One
    Quantity
    26 mL
    Type
    reactant
    Reaction Step One
    Quantity
    39.04 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    0 (± 1) mol
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    Reaction Step Two

    Synthesis routes and methods III

    Procedure details

    Lithium tert-butoxide (1M in hexanes, 178 mL, 0.178 mol) was added dropwise at room temperature to p-toluoyl chloride (25 g, 0.162 mol) in tetrahydrofuran (150 mL). The mixture was stirred at room temperature overnight and then diluted with water and extracted with ethyl acetate. The extract was washed with brine, dried (MgSO4), and evaporated to give product as an oil which crystallized on standing (31 g, 98%)
    Name
    Lithium tert-butoxide
    Quantity
    178 mL
    Type
    reactant
    Reaction Step One
    Quantity
    25 g
    Type
    reactant
    Reaction Step One
    Quantity
    150 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Two

    Synthesis routes and methods IV

    Procedure details

    8.55 ml (64.69 mmol) of 4-toluoyl chloride are added dropwise to 10.52 ml (109.96 mmol) of tert-butanol and 10.46 ml (129.37 mmol) of pyridine while cooling in ice. The mixture is stirred at room temperature for 12 hours. After reaction is complete, water is added and the mixture is extracted with ethyl acetate. The organic phase is washed successively with sodium bicarbonate solution, water and sodium chloride solution, dried over sodium sulphate and evaporated. The resulting residue is purified by flash chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate 50:1). 7.76 g (40.36 mmol, 62% yield) of the title compound are obtained as a colourless oil.
    Quantity
    8.55 mL
    Type
    reactant
    Reaction Step One
    Quantity
    10.52 mL
    Type
    reactant
    Reaction Step One
    Quantity
    10.46 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Two
    Yield
    62%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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